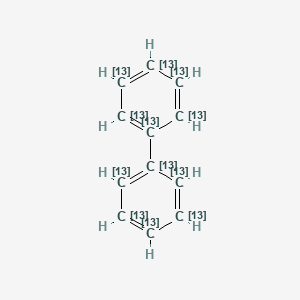
Bifenilo-13C12
Descripción general
Descripción
Biphenyl-13C12 is a synthetic organic compound that plays a significant role in scientific research and industry. It has a linear formula of 13C6H5-13C6H5 and a molecular weight of 166.12 .
Synthesis Analysis
Biphenyl derivatives can be synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of Biphenyl-13C12 is represented by the SMILES string [13cH]1 [13cH] [13cH] [13c] ( [13cH] [13cH]1)- [13c]2 [13cH] [13cH] [13cH] [13cH] [13cH]2 .Chemical Reactions Analysis
Biphenyl derivatives undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical and Chemical Properties Analysis
Biphenyl-13C12 is a solid with a melting point of 70-72 °C (lit.) .Aplicaciones Científicas De Investigación
Análisis Ambiental
Bifenilo-13C12: se utiliza en estudios ambientales, particularmente en el análisis de bifenilos policlorados (PCB). Sirve como un estándar marcado con isótopos estables en espectrometría de masas para cuantificar los PCB en muestras ambientales . Esta aplicación es crucial para monitorear y comprender la distribución y el destino de los PCB, que son contaminantes orgánicos persistentes con implicaciones significativas para la salud y el medio ambiente.
Investigación Farmacéutica
En la investigación farmacéutica, This compound se utiliza para estudiar el metabolismo de los fármacos dentro del cuerpo. Actúa como un estándar interno para rastrear la farmacocinética de los medicamentos que contienen una estructura de bifenilo . Esto ayuda en el desarrollo de nuevos fármacos y en asegurar la seguridad y eficacia de los medicamentos existentes.
Ciencia de los Materiales
This compound: encuentra su aplicación en la ciencia de los materiales, particularmente en el desarrollo de cristales líquidos y diodos orgánicos emisores de luz (OLED) . Su etiqueta isotópica estable permite un seguimiento preciso de la orientación y el comportamiento molecular, lo cual es esencial para optimizar el rendimiento de estos materiales.
Síntesis Química
En el campo de la síntesis química, This compound se utiliza como un trazador para estudiar los mecanismos y vías de reacción . Ayuda a los químicos a comprender reacciones complejas que involucran compuestos de bifenilo, que son estructuras fundamentales en muchas moléculas orgánicas, incluidos productos farmacéuticos y agroquímicos.
Bioquímica
This compound: juega un papel en la bioquímica para estudios metabólicos. Se utiliza en experimentos de etiquetado con isótopos 13C para rastrear vías y flujos metabólicos en sistemas biológicos . Esta aplicación es vital para la investigación en áreas como la cinética enzimática, el metabolismo celular y la ingeniería metabólica.
Toxicología
En estudios toxicológicos, This compound se emplea para evaluar los efectos tóxicos de los derivados del bifenilo. Sirve como un compuesto de referencia en el análisis de metabolitos formados durante la biodegradación de sustancias tóxicas . Esto es importante para evaluar los riesgos ambientales y para la salud asociados con la exposición a compuestos relacionados con el bifenilo.
Safety and Hazards
Mecanismo De Acción
Target of Action
Biphenyl-13C12, also known as Diphenyl-13C12 , is a stable isotope-labelled compound
Mode of Action
It is known that the compound is used in various scientific and industrial applications due to its stable isotope-labelled properties .
Biochemical Pathways
It is known that biphenyl compounds are involved in the biosynthesis of biphenyl phytoalexins in certain plants . In this process, benzoate-Coenzyme A ligase converts benzoic acid to benzoyl-CoA, which is then used by biphenyl synthase to form the biphenyls .
Result of Action
It is known that biphenyl compounds can have various effects depending on their specific structures and the biological systems in which they are present .
Propiedades
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUZKKEUPVFJK-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745917 | |
| Record name | (~13~C_12_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.120 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104130-36-1 | |
| Record name | (~13~C_12_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104130-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)
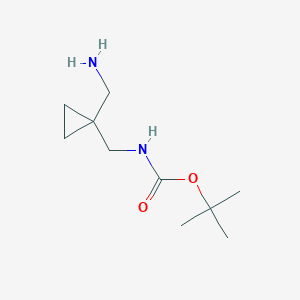
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)
![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)
![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)
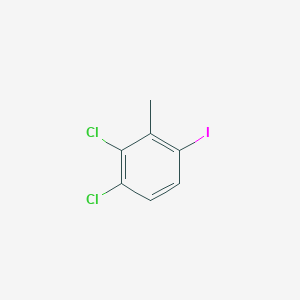
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)




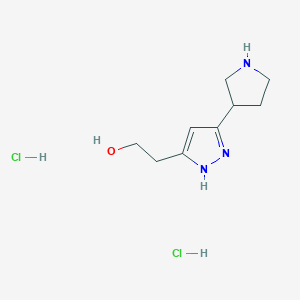
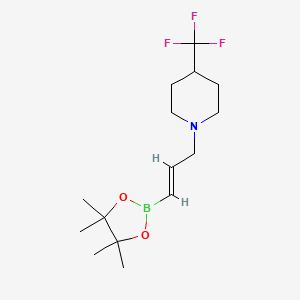
![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
